molecular formula C10H21O3P B12641006 2-Hexyl-1,3,2-dioxaphosphepane 2-oxide CAS No. 122833-45-8

2-Hexyl-1,3,2-dioxaphosphepane 2-oxide

Cat. No.: B12641006
CAS No.: 122833-45-8
M. Wt: 220.25 g/mol
InChI Key: NAVQBTYBAHXQLD-UHFFFAOYSA-N
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Description

2-Hexyl-1,3,2-dioxaphosphepane 2-oxide is a chemical compound with the molecular formula C8H17O3P It belongs to the class of organophosphorus compounds, which are characterized by the presence of phosphorus atoms bonded to carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexyl-1,3,2-dioxaphosphepane 2-oxide typically involves the reaction of hexanol with phosphorus trichloride, followed by the addition of ethylene glycol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reaction of Hexanol with Phosphorus Trichloride: Hexanol reacts with phosphorus trichloride to form hexyl phosphorodichloridate.

    Addition of Ethylene Glycol: Ethylene glycol is then added to the reaction mixture, leading to the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hexyl-1,3,2-dioxaphosphepane 2-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it back to the corresponding phosphine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphorus atom is attacked by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Corresponding phosphine.

    Substitution: Various substituted phosphine derivatives.

Scientific Research Applications

2-Hexyl-1,3,2-dioxaphosphepane 2-oxide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 2-Hexyl-1,3,2-dioxaphosphepane 2-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can influence various biochemical pathways. Its ability to undergo oxidation and reduction reactions also plays a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxy-1,3,2-dioxaphospholane 2-oxide: Similar in structure but with an ethoxy group instead of a hexyl group.

    2-Methoxy-1,3,2-dioxaphospholane 2-oxide: Contains a methoxy group instead of a hexyl group.

    2-(2,2,2-Trifluoroethoxy)-1,3,2-dioxaphospholane 2-oxide: Contains a trifluoroethoxy group.

Uniqueness

2-Hexyl-1,3,2-dioxaphosphepane 2-oxide is unique due to its hexyl group, which imparts distinct chemical properties and potential applications compared to its analogs. The longer alkyl chain can influence its solubility, reactivity, and interactions with other molecules.

Properties

CAS No.

122833-45-8

Molecular Formula

C10H21O3P

Molecular Weight

220.25 g/mol

IUPAC Name

2-hexyl-1,3,2λ5-dioxaphosphepane 2-oxide

InChI

InChI=1S/C10H21O3P/c1-2-3-4-7-10-14(11)12-8-5-6-9-13-14/h2-10H2,1H3

InChI Key

NAVQBTYBAHXQLD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCP1(=O)OCCCCO1

Origin of Product

United States

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